3-Bicyclo[3.2.0]heptanylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bicyclo[320]heptanylmethanol is a bicyclic organic compound characterized by a unique structure that includes a bicyclo[320]heptane core with a methanol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bicyclo[32One common method is the chemoenzymatic large-scale preparation, which involves the enzymatic resolution of bicyclo[3.2.0]hept-2-en-6-one precursors using lipases from microorganisms such as Pseudomonas fluorescens . This method provides high enantiomeric excess and yields.
Industrial Production Methods: Industrial production of 3-Bicyclo[3.2.0]heptanylmethanol may involve the use of advanced catalytic processes and large-scale enzymatic reactions to ensure high purity and yield. The use of biocatalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Bicyclo[3.2.0]heptanylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and Co(Salen) catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include ketones, aldehydes, and substituted alcohols, which can be further utilized in various synthetic applications.
Scientific Research Applications
3-Bicyclo[3.2.0]heptanylmethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Bicyclo[3.2.0]heptanylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Bicyclo[3.1.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of carbon atoms and functional groups.
Bicyclo[2.2.1]heptane derivatives: These compounds have a different bicyclic core and are used in various synthetic applications.
Uniqueness: 3-Bicyclo[3.2.0]heptanylmethanol is unique due to its specific bicyclic structure and the presence of a methanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized synthetic and research applications.
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-bicyclo[3.2.0]heptanylmethanol |
InChI |
InChI=1S/C8H14O/c9-5-6-3-7-1-2-8(7)4-6/h6-9H,1-5H2 |
InChI Key |
FPFBFCQVYFFYQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1CC(C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.